molecular formula C18H15N3OS B10911075 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10911075
M. Wt: 321.4 g/mol
InChI Key: HLCIPSAWSJSQGF-YBEGLDIGSA-N
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Description

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a dihydroisoquinoline moiety, a pyridylmethylene group, and a thiazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multiple steps, starting with the preparation of the dihydroisoquinoline core. One efficient method involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired cyclization products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its potential application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve the best yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C18H15N3OS/c22-17-16(10-13-4-3-8-19-11-13)23-18(20-17)21-9-7-14-5-1-2-6-15(14)12-21/h1-6,8,10-11H,7,9,12H2/b16-10-

InChI Key

HLCIPSAWSJSQGF-YBEGLDIGSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=O)C(=CC4=CN=CC=C4)S3

Origin of Product

United States

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